molecular formula C13H6ClF5N2O B3041426 N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide CAS No. 288246-33-3

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide

Cat. No. B3041426
CAS RN: 288246-33-3
M. Wt: 336.64 g/mol
InChI Key: RKFUJIXWIIAMSM-UHFFFAOYSA-N
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Description

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, also known as DZNep, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. DZNep has been shown to inhibit the activity of the enzyme EZH2, which is involved in the epigenetic regulation of gene expression.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, focusing on six unique applications:

Pharmaceutical Development

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is a compound of interest in pharmaceutical research due to its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding selectivity, making it a promising candidate for drug development. Researchers are exploring its use in creating new medications for various diseases, including cancer and inflammatory conditions .

Agrochemical Applications

This compound is also being studied for its potential use in agrochemicals. Its structural properties suggest it could be effective as a herbicide or pesticide. The trifluoromethyl group is known to improve the efficacy and environmental stability of agrochemical products, making this compound a valuable candidate for developing new agricultural treatments .

Material Science

In material science, N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is being investigated for its potential use in creating advanced materials. Its unique chemical structure could contribute to the development of polymers and other materials with enhanced properties such as increased durability, resistance to degradation, and improved performance under extreme conditions .

Catalysis

The compound’s structure makes it a candidate for use in catalytic processes, particularly in photoredox catalysis. The trifluoromethyl group can facilitate various chemical reactions, making this compound useful in synthesizing other complex molecules. Researchers are exploring its application in catalyzing reactions under mild conditions, which could lead to more efficient and sustainable chemical processes .

Environmental Science

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is being studied for its potential environmental applications. Its stability and resistance to degradation make it a candidate for use in environmental remediation efforts. For example, it could be used to develop materials that help remove pollutants from water or soil, contributing to cleaner and safer environments .

Biochemical Research

In biochemical research, this compound is being used as a tool to study various biological processes. Its unique properties allow scientists to use it as a probe or marker in experiments, helping to elucidate the mechanisms of action of different biological pathways. This can lead to a better understanding of complex biological systems and the development of new therapeutic strategies .

Mechanism of Action

Target of Action

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It primarily targets broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .

Mode of Action

Diflufenican acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .

Biochemical Pathways

The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage . By inhibiting carotenoid biosynthesis, Diflufenican disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

The ADME properties of Diflufenican are as follows :

The compound has a low solubility in water (<0.05 mg/l at 25 °C), indicating that it may have low bioavailability . It is soluble in most organic solvents .

Result of Action

The molecular and cellular effects of Diflufenican’s action result in the bleaching of the plant, which is visible evidence of the inhibition of carotenoid biosynthesis . This inhibition disrupts photosynthesis, leading to the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, its stability is demonstrated as it remains stable in air up to its melting point . The compound’s low solubility in water suggests that it may be less effective in wet conditions . Furthermore, its efficacy may be influenced by the specific characteristics of the soil in which the targeted weeds are growing .

properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF5N2O/c14-11-10(7(3-4-20-11)13(17,18)19)12(22)21-9-2-1-6(15)5-8(9)16/h1-5H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUJIXWIIAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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